molecular formula C18H19N3O3S2 B1187910 ethyl 4-methyl-2-{[3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B1187910
M. Wt: 389.5g/mol
InChI Key: ZZCBWRCPJRZVTB-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a pyrrole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrrole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-{[3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its electronic properties could be explored for use in organic semiconductors or photovoltaic cells.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate: Similar structure but lacks the thiophene ring.

    Ethyl 4-methyl-2-(3-thienyl)-1,3-thiazole-5-carboxylate: Similar structure but lacks the pyrrole ring.

Uniqueness

Ethyl 4-methyl-2-{[3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoyl]amino}-1,3-thiazole-5-carboxylate is unique due to the presence of all three heterocyclic rings (thiazole, pyrrole, and thiophene) in its structure. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5g/mol

IUPAC Name

ethyl 4-methyl-2-[(3-pyrrol-1-yl-3-thiophen-3-ylpropanoyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H19N3O3S2/c1-3-24-17(23)16-12(2)19-18(26-16)20-15(22)10-14(13-6-9-25-11-13)21-7-4-5-8-21/h4-9,11,14H,3,10H2,1-2H3,(H,19,20,22)

InChI Key

ZZCBWRCPJRZVTB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3)C

Origin of Product

United States

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